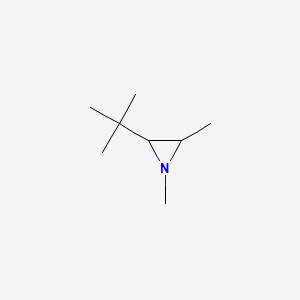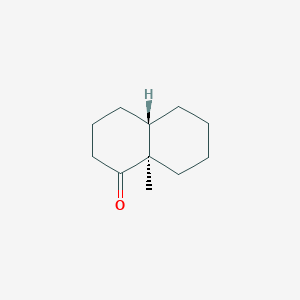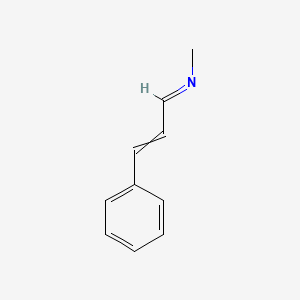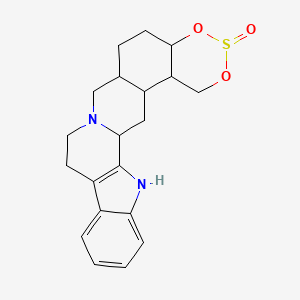![molecular formula C8H4N2S B14753198 Thiireno[b]quinoxaline CAS No. 286-91-9](/img/structure/B14753198.png)
Thiireno[b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiireno[b]quinoxaline is a heterocyclic compound that features a fused ring system consisting of a thiirene ring and a quinoxaline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiireno[b]quinoxaline typically involves the cyclo-condensation of appropriate precursors. One common method includes the reaction of 3-aminoquinoxaline-2-thiol with α-haloketones in the presence of acetic acid . This reaction proceeds through a one-pot cyclo-condensation process, resulting in the formation of the this compound ring system.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using microwave irradiation, ultrasound irradiation, and solvent-free conditions, are often employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Thiireno[b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the quinoxaline ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Scientific Research Applications
Thiireno[b]quinoxaline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, including as kinase inhibitors.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of thiireno[b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of quinoxaline have been shown to inhibit kinase activity by binding to the catalytic domain of tyrosine kinases . This interaction can lead to the downregulation of key signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Thiireno[b]quinoxaline can be compared with other similar compounds, such as:
Quinoxaline 1,4-di-N-oxides: Known for their antibacterial and anticancer activities.
Pyrrolo[3,2-b]quinoxaline: Studied for their kinase inhibitory properties.
Phenazines: Compounds like iodinin and myxin, which have antibiotic and antifungal activities.
Conclusion
This compound is a compound of significant interest due to its unique structural properties and diverse applications in various scientific fields
Properties
CAS No. |
286-91-9 |
|---|---|
Molecular Formula |
C8H4N2S |
Molecular Weight |
160.20 g/mol |
IUPAC Name |
thiireno[2,3-b]quinoxaline |
InChI |
InChI=1S/C8H4N2S/c1-2-4-6-5(3-1)9-7-8(10-6)11-7/h1-4H |
InChI Key |
YEEQOWREUIZORH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=N2)S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,4-Bis[bis(diethoxyphosphoryl)methyl]benzene](/img/structure/B14753124.png)

![N-[(Z)-(2-methoxyphenyl)methylideneamino]pyridin-2-amine](/img/structure/B14753137.png)
![4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]quinoline](/img/structure/B14753145.png)



![Bicyclo[3.1.1]heptane](/img/structure/B14753195.png)

![Oxo bis[triphenyl(chloro)anti mony]](/img/structure/B14753197.png)
![tert-butyl N-[(4-methoxypyrrolidin-3-yl)methyl]carbamate](/img/structure/B14753208.png)
![Ethanone, 1-[1-[(difluoroboryl)oxy]-2-naphthalenyl]-](/img/structure/B14753211.png)

